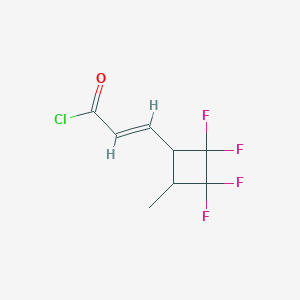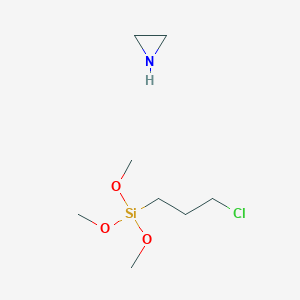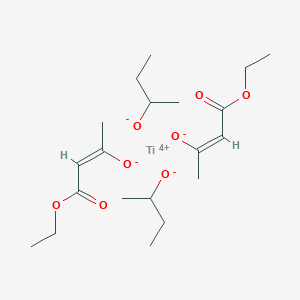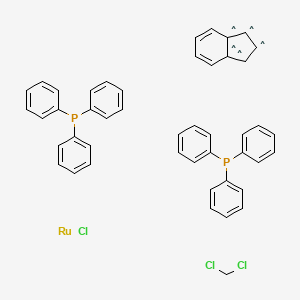
Nickel(II) lactate tetrahydrate; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(II) lactate tetrahydrate is an inorganic compound with the formula Ni(C3H5O3)2·4H2O. It is a white, water-soluble powder that is used in a variety of applications, including catalysts, electroplating, and as a source of nickel ions for various biochemical and physiological processes. Nickel(II) lactate tetrahydrate is also referred to as nickel lactate, nickel lactate tetrahydrate, Ni(C3H5O3)2·4H2O, and Ni2(C3H5O3)4·4H2O.
Applications De Recherche Scientifique
Nickel(II) lactate tetrahydrate has a variety of applications in scientific research. It is often used as a catalyst in organic synthesis, as a source of nickel ions for various biochemical and physiological processes, and as an electroplating agent. It has also been used as a reagent in the synthesis of other nickel compounds, such as nickel(II) citrate and nickel(II) sulfate.
Mécanisme D'action
Nickel(II) lactate tetrahydrate acts as a source of nickel ions, which are essential for the proper functioning of enzymes and other proteins. Nickel ions can also play an important role in the regulation of gene expression and DNA replication. In addition, nickel ions can bind to organic molecules and can catalyze a variety of reactions, such as the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
Nickel(II) lactate tetrahydrate has been shown to have a variety of biochemical and physiological effects. It has been found to be essential for the proper functioning of enzymes and other proteins, and it can play an important role in the regulation of gene expression and DNA replication. In addition, nickel ions can bind to organic molecules and can catalyze a variety of reactions, such as the formation of carbon-carbon bonds.
Avantages Et Limitations Des Expériences En Laboratoire
Nickel(II) lactate tetrahydrate has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is a water-soluble powder, making it easy to work with. In addition, it is relatively inexpensive and can be easily obtained from chemical suppliers. The main limitation is that nickel ions can be toxic to cells, so caution should be taken when working with nickel(II) lactate tetrahydrate.
Orientations Futures
Nickel(II) lactate tetrahydrate has a number of potential applications in scientific research and industry. One potential future direction is to explore the use of nickel(II) lactate tetrahydrate as a catalyst in organic synthesis. In addition, further research is needed to better understand the biochemical and physiological effects of nickel ions, as well as the role they play in gene expression and DNA replication. Other potential future directions include the use of nickel(II) lactate tetrahydrate in the production of nickel compounds, and the development of new methods for synthesizing nickel compounds.
Méthodes De Synthèse
Nickel(II) lactate tetrahydrate can be synthesized using a variety of methods. The most common method involves the reaction of nickel chloride and lactic acid in aqueous solution. This reaction produces nickel lactate and lactic acid. The lactic acid can then be removed by precipitation or by evaporating the solution. The resulting product is then dried to form nickel(II) lactate tetrahydrate.
Propriétés
IUPAC Name |
(2S)-2-hydroxypropanoic acid;nickel;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Ni.4H2O/c2*1-2(4)3(5)6;;;;;/h2*2,4H,1H3,(H,5,6);;4*1H2/t2*2-;;;;;/m00...../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVMZXCWSSGPBI-CBAPHJFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.O.O.O.O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)O.C[C@@H](C(=O)O)O.O.O.O.O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20NiO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel(II) lactate tetrahydrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

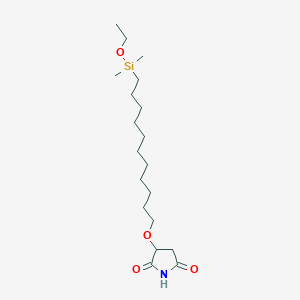




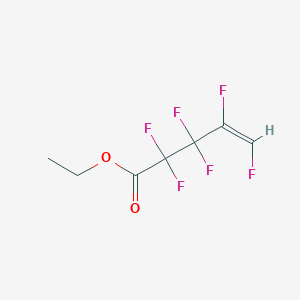
![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)
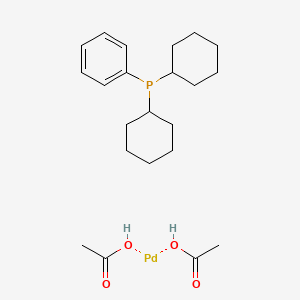
![1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylethersulfate, 98% [BDiMIM] [MDEGSO4]](/img/structure/B6313918.png)
![Perfluoro-[(1',1',2'-trimethyl)propyl]propen-2-yl ether; 97%](/img/structure/B6313921.png)
